N-Oleoylethanolamide-d4

Overview

Description

Oleoyl Ethanolamide-d4 is a deuterated form of Oleoyl Ethanolamide, a naturally occurring lipid that acts as an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPAR-α). This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of Oleoyl Ethanolamide in various biological samples .

Mechanism of Action

Target of Action

N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled form of Oleoylethanolamide (OEA), an endogenous lipid amide . The primary target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis .

Mode of Action

OEA-d4, like its parent compound OEA, acts as a high-affinity agonist at PPAR-α . Instead, it activates PPAR-α and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .

Biochemical Pathways

The activation of PPAR-α by OEA-d4 leads to the modulation of various biochemical pathways. These include the regulation of genes involved in lipid metabolism, fatty acid uptake, lipolysis, and beta-oxidation . The compound also influences the sphingolipid signaling pathway through its inhibitory action on ceramidase .

Pharmacokinetics

As a lipid compound, its bioavailability and pharmacokinetic profile are likely influenced by factors such as lipid solubility and transport mechanisms .

Result of Action

The activation of PPAR-α by OEA-d4 has several molecular and cellular effects. It enhances microglial Aβ uptake and clearance, suppresses lipid droplet accumulation, and inhibits inflammasome activation . These actions contribute to the compound’s potential therapeutic effects in conditions such as obesity and arteriosclerosis .

Action Environment

The action, efficacy, and stability of OEA-d4 can be influenced by various environmental factors. These may include the presence of other lipids, the state of the endocannabinoid system, and individual variations in PPAR-α expression and function

Biochemical Analysis

Biochemical Properties

N-Oleoylethanolamide-d4, like its non-deuterated counterpart, is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to regulate PPAR-α activity, which in turn stimulates lipolysis . This interaction with PPAR-α is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate PPARα signaling and promote TFEB lysosomal function, leading to enhanced microglial Aβ uptake and clearance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a natural activator of sirtuin 1 (SIRT1) and is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on rats has observed effects at a daily dose of 10mg/kg of bodyweight . This dosage has been found to be effective in reducing food intake and influencing lipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is known to regulate feeding and body weight in vertebrates ranging from mice to pythons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleoyl Ethanolamide-d4 typically involves the incorporation of deuterium atoms into the hydroxyethyl group of Oleoyl Ethanolamide. This can be achieved through the following steps:

Deuteration of Ethanolamine: Ethanolamine is reacted with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.

Amidation Reaction: The deuterated ethanolamine is then reacted with oleic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Oleoyl Ethanolamide-d4.

Industrial Production Methods

Industrial production of Oleoyl Ethanolamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of ethanolamine are deuterated using D2O.

Automated Amidation: The amidation reaction is carried out in automated reactors to ensure consistency and purity. The product is then purified using chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Oleoyl Ethanolamide-d4 can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The amide group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products

Oxidation: Produces oxides and hydroxylated derivatives.

Reduction: Yields simpler amides and alcohols.

Substitution: Forms substituted amides and esters.

Scientific Research Applications

Oleoyl Ethanolamide-d4 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Oleoyl Ethanolamide.

Biology: Helps in studying the metabolic pathways involving Oleoyl Ethanolamide and its role in lipid metabolism.

Medicine: Investigated for its potential therapeutic effects in obesity and metabolic disorders due to its role as a PPAR-α agonist.

Industry: Utilized in the development of lipid-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

Palmitoyl Ethanolamide: Another fatty acid ethanolamide with anti-inflammatory properties.

Stearoyl Ethanolamide: Similar in structure but with a stearic acid moiety.

Linoleoyl Ethanolamide: Contains a linoleic acid moiety and has distinct metabolic effects.

Uniqueness

Oleoyl Ethanolamide-d4 is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical applications. Its specific interaction with PPAR-α also distinguishes it from other fatty acid ethanolamides, making it a valuable tool in metabolic research .

Biological Activity

N-Oleoylethanolamide-d4 (N-OEA-d4) is a deuterated analog of oleoylethanolamide (OEA), a bioactive lipid amide that has garnered attention for its diverse biological activities, particularly in the context of metabolism, appetite regulation, and anti-inflammatory effects. This article explores the biological activity of N-OEA-d4, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

N-OEA-d4 operates primarily through several key pathways:

- PPAR-α Activation : N-OEA-d4 acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPAR-α leads to enhanced fatty acid oxidation and reduced lipogenesis, contributing to weight management and metabolic health .

- TRPV1 Receptor Interaction : N-OEA-d4 also interacts with the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. This interaction provides analgesic effects and modulates inflammatory responses by reducing the release of pro-inflammatory cytokines .

- Gut-Brain Axis Modulation : As a gut-derived signaling molecule, N-OEA-d4 influences appetite regulation by signaling to the brain. It has been shown to inhibit food intake by acting on specific brain nuclei involved in satiety .

Biological Functions

The biological functions of N-OEA-d4 can be summarized as follows:

- Appetite Suppression : N-OEA-d4 reduces food intake through central mechanisms involving noradrenergic and histaminergic pathways. Studies demonstrated that exogenous administration leads to significant reductions in body weight gain in rodent models .

- Anti-inflammatory Effects : It exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This is particularly relevant in conditions like obesity, where chronic inflammation is prevalent .

- Metabolic Regulation : N-OEA-d4 enhances lipid metabolism, promoting β-oxidation and reducing fat accumulation. Clinical trials have indicated its effectiveness in improving metabolic markers in obese patients .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-OEA-d4 and its parent compound OEA:

Safety Profile

Research indicates that N-OEA-d4 is generally well-tolerated at doses up to 250 mg/day with minimal side effects reported during clinical trials. Its safety profile makes it a promising candidate for further development as a therapeutic agent for obesity and related metabolic disorders .

Properties

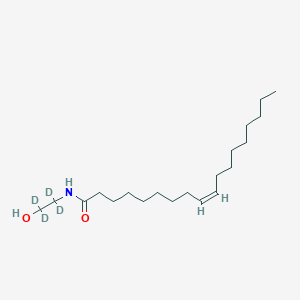

IUPAC Name |

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-QAFBOUAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223084 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-36-3 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.